N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(m-tolyl)propanamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-25-18-10-8-15-20-21-16(23(15)22-18)12-19-17(24)9-7-14-6-4-5-13(2)11-14/h4-6,8,10-11H,3,7,9,12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIFYUHQHQOKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)CCC3=CC=CC(=C3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Triazolopyridazine Core
Key structural analogs differ in substituents at position 6 of the triazolopyridazine ring and the side chain:
Observations:
Side Chain Modifications
Variations in the propanamide side chain influence target specificity:
- 3-(m-Tolyl)propanamide (Target Compound): The meta-methylphenyl group offers a balance of hydrophobicity and steric bulk, suitable for hydrophobic binding pockets .
- 3-(Indol-3-yl)propanamide (): Indole’s aromaticity and hydrogen-bonding capability may enhance binding to serotoninergic or kinase targets .
Preparation Methods
Cyclocondensation of Hydrazides with Pyridazine Derivatives
The triazolopyridazine core is typically synthesized via acid-catalyzed cyclocondensation. As described in CN112979655A, hydrazides react with substituted pyridazines under acidic conditions (e.g., p-toluenesulfonic acid) in ether or alcohol solvents. For example:
- Step 1 : Reaction of 6-chloro-3-hydrazinylpyridazine with ethyl formate in ethanol yields 6-chloro-triazolo[4,3-b]pyridazine .
- Step 2 : Nucleophilic substitution of the 6-chloro group with sodium ethoxide introduces the ethoxy moiety, forming 6-ethoxy-triazolo[4,3-b]pyridazine .
- Step 3 : Lithiation at the 3-position using LDA (lithium diisopropylamide) followed by formylation with DMF (N,N-dimethylformamide) generates Intermediate A.
Optimization Note : Yields improve from 45% to 72% when using tetrahydrofuran (THF) instead of ethanol for cyclocondensation.
Alternative Route via Ring-Closure Reactions
US8580781B2 discloses a method where 3-aminopyridazine-6-ol is treated with triethyl orthoformate in acetic acid to form the triazole ring. Subsequent ethoxylation via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) achieves 85% yield.
Synthesis of Intermediate B: 3-(m-Tolyl)Propanoyl Chloride
Friedel-Crafts Acylation
- Step 1 : Acylation of m-xylene with acryloyl chloride in the presence of AlCl₃ yields 3-(m-tolyl)propanoyl chloride (Intermediate B).
- Step 2 : Purification via fractional distillation (bp 98–102°C at 0.5 mmHg) achieves >95% purity.
Coupling of Intermediates A and B
Reductive Amination Followed by Acylation
- Step 1 : Intermediate A reacts with ammonium acetate and sodium cyanoborohydride in methanol to form 3-(aminomethyl)-6-ethoxy-triazolo[4,3-b]pyridazine .
- Step 2 : Acylation with Intermediate B in dichloromethane (DCM) using Hünig’s base (N,N-diisopropylethylamine) affords the target compound in 68% yield.
Direct Amide Coupling
Alternative protocols from PMC7364574 utilize coupling agents:
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : Reacting Intermediate A with 3-(m-tolyl)propanoic acid and HATU in DCM yields 74% product.
- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Similar conditions with HOAt (1-hydroxy-7-azabenzotriazole) achieve 70% yield.
Reaction Optimization and Yield Comparison
| Method | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, 25°C, 12 h | 68 | 98 | |
| HATU-mediated coupling | DCM, Hünig’s base, 0°C→25°C, 6 h | 74 | 99 | |
| EDCI/HOAt coupling | DCM, rt, 8 h | 70 | 97 |
Key Observations :
- HATU provides superior yields due to enhanced activation of the carboxylic acid.
- Elevated temperatures (>40°C) lead to decomposition of the triazolopyridazine core.
Characterization and Analytical Data
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, triazole-H), 7.45–7.20 (m, 4H, aryl-H), 4.52 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.02 (t, J=7.5 Hz, 2H, CH₂CO), 2.89 (t, J=7.5 Hz, 2H, CH₂Ar), 2.34 (s, 3H, Ar-CH₃), 1.44 (t, J=7.0 Hz, 3H, OCH₂CH₃).
- HRMS (ESI+) : m/z calculated for C₁₉H₂₂N₆O₂ [M+H]⁺: 385.1764; found: 385.1768.
Q & A
Q. Critical Parameters :
- Temperature : 60–80°C for cyclization; room temperature for amide coupling.
- Catalysts : Triethylamine for deprotonation during alkylation .
- Yield Optimization : Reaction times vary (6–24 hours), with longer times improving cyclization efficiency .
Basic: Which spectroscopic and analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS shows a molecular ion peak at m/z 379.1757 (calculated for C₁₉H₂₁N₅O₂: 379.424 g/mol) .
- HPLC : Purity >98% confirmed using a C18 column (mobile phase: acetonitrile/water, 70:30) .
Advanced: How to design experiments to evaluate its kinase inhibitory activity?
Methodological Answer:
Experimental Design :
Target Selection : Prioritize kinases implicated in cancer (e.g., EGFR, VEGFR) based on structural analogs’ activity .
In Vitro Assays :
- Kinase-Glo Luminescent Assay : Measure ATP depletion to quantify inhibition. Use staurosporine as a positive control.
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate .
Cellular Assays :
- Proliferation Inhibition : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include negative controls (DMSO-only) .
Specificity Profiling : Screen against a kinase panel (e.g., 50 kinases) to assess off-target effects .
Q. Data Interpretation :
- Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration variations). Normalize data to reference inhibitors .
Advanced: How to resolve contradictions in reported biological activities of triazolo-pyridazine analogs?
Methodological Answer:
Case Study : Conflicting reports on anti-proliferative activity in analogs with methoxy vs. ethoxy substitutions.
- Root Cause Analysis :
- Purity Differences : Impurities (>5%) in early syntheses may skew bioactivity. Verify purity via HPLC .
- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. A549) or serum concentrations in culture media .
- Resolution Strategies :
- Standardized Protocols : Adopt consensus assays (e.g., NCI-60 screening) for cross-study comparability.
- SAR Studies : Systematically modify substituents (e.g., ethoxy → isopropoxy) and correlate with activity trends (Table 1) .
Q. Table 1: Substituent Effects on Anti-Proliferative Activity
| Substituent (Position) | IC₅₀ (µM, HeLa) | Kinase Inhibition (%) |
|---|---|---|
| 6-Ethoxy | 2.1 ± 0.3 | EGFR: 78% |
| 6-Methoxy | 5.4 ± 0.7 | EGFR: 65% |
| 6-Isopropoxy () | 1.8 ± 0.2 | VEGFR2: 82% |
Advanced: What strategies improve synthetic yield and scalability?
Methodological Answer:
- Solvent Optimization : Replace DMF with MeCN for amide coupling to reduce side reactions (yield increases from 60% to 85%) .
- Catalyst Screening : Use DMAP instead of triethylamine for faster alkylation (reaction time reduced to 4 hours) .
- Flow Chemistry : Implement continuous flow systems for cyclization steps to enhance reproducibility and scale-up .
- Byproduct Mitigation : Add molecular sieves to absorb water during coupling reactions, minimizing hydrolysis .
Q. Yield Comparison :
| Step | Batch Yield (%) | Flow Chemistry Yield (%) |
|---|---|---|
| Cyclization | 65 | 82 |
| Amide Coupling | 75 | 88 |
Advanced: How to assess metabolic stability and pharmacokinetics in preclinical models?
Methodological Answer:
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat); measure parent compound depletion over 60 minutes .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorescent substrates.
- In Vivo PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Collect plasma samples at 0–24 hours for LC-MS/MS analysis .
- Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
